2,3-dihydroxy-2-methylpropanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

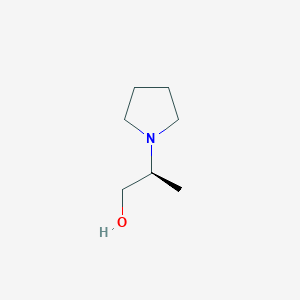

“2,3-dihydroxy-2-methylpropanenitrile” is a chemical compound . It has a molecular formula of C4H7NO2 . The compound is also known as 3-hydroxy-2-methylpropanenitrile .

Synthesis Analysis

Nitriles, compounds with a -CN functional group, can be prepared from the nucleophilic substitution of halogenoalkanes . Hydroxynitriles, compounds with both a hydroxy (-OH) and cyanide (-CN) functional group, can be prepared from the nucleophilic addition of aldehydes and ketones . For example, with propanone (a ketone), you get 2-hydroxy-2-methylpropanenitrile .Molecular Structure Analysis

The molecular structure of “2,3-dihydroxy-2-methylpropanenitrile” is based on structures generated from information available in ECHA’s databases . The molecular weight of the compound is 101.1 .Chemical Reactions Analysis

Aldehydes and ketones undergo an addition reaction with hydrogen cyanide. The hydrogen cyanide adds across the carbon-oxygen double bond in the aldehyde or ketone to produce a hydroxynitrile . For example, with propanone (a ketone), you get 2-hydroxy-2-methylpropanenitrile .Physical And Chemical Properties Analysis

Physical properties such as color, density, hardness, and melting and boiling points are important parameters in the biological evaluation of materials . The density of a substance can be a very useful parameter for identifying an element .Mecanismo De Acción

The mechanism of action involves a two-step process. In step 1, the cyanide ion attacks the carbonyl carbon to form a negatively charged intermediate. In step 2, the negatively charged oxygen atom in the reactive intermediate quickly reacts with aqueous H+ (either from HCN, water, or dilute acid) to form a 2-hydroxynitrile .

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,3-dihydroxy-2-methylpropanenitrile involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Acetone", "Hydrogen cyanide", "Hydrogen gas", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Acetone is reacted with hydrogen cyanide in the presence of sodium hydroxide to form 2-hydroxy-2-methylpropanenitrile.", "Step 2: 2-hydroxy-2-methylpropanenitrile is then hydrogenated using hydrogen gas and a catalyst to form 2,3-dihydroxy-2-methylpropanenitrile.", "Step 3: The product is purified through distillation or recrystallization to obtain the final compound." ] } | |

Número CAS |

114983-36-7 |

Nombre del producto |

2,3-dihydroxy-2-methylpropanenitrile |

Fórmula molecular |

C4H7NO2 |

Peso molecular |

101.1 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.